(Z)-ethyl 2-(2-(4-(difluoromethoxy)phenyl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[[4-(difluoromethoxy)phenyl]diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-4-23-15(22)13-9(2)14(19-10(13)3)21-20-11-5-7-12(8-6-11)24-16(17)18/h5-8,16,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAKDACDGDHGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=C(C=C2)OC(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(4-(difluoromethoxy)phenyl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the pyrrole derivative with a hydrazine derivative under acidic or basic conditions.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is incorporated through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo compounds.
Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-(4-(difluoromethoxy)phenyl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive hydrazono group.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may impart biological activity, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(4-(difluoromethoxy)phenyl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with molecular targets through its hydrazono and difluoromethoxy groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrole-Hydrazone Derivatives
The compound shares structural motifs with several classes of pyrrole derivatives:
- Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate derivatives (): These feature ester groups at positions 3 and 5 of the pyrrole ring and form hydrazone derivatives (m.p. 118°C for the hydrazone). The target compound differs in its 3,5-dimethyl substitution and 4-(difluoromethoxy)phenyl hydrazone group, which likely enhance steric bulk and electronic effects compared to simpler phenylhydrazones .
- Thiazolo[3,2-a]pyrimidine derivatives (): The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate shares a similar ester group but incorporates a fused thiazole-pyrimidine system. This contrast highlights how ring hybridization (pyrrole vs. thiazolo-pyrimidine) influences molecular weight (493.6 g/mol for vs. ~340 g/mol estimated for the target compound) and solubility .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | Pyrrole-hydrazone | 4-(Difluoromethoxy)phenyl, 3,5-dimethyl | ~340 (estimated) |
| Ethyl 2-formyl pyrrole derivatives | Pyrrole | Phenylhydrazone, dicarboxylate | ~280 (estimated) |
| Thiazolo[3,2-a]pyrimidine derivative | Thiazolo-pyrimidine | Pyrazole-methylene, dimethylamino phenyl | 493.6 |
Physicochemical Properties
- Melting Points: notes that phenylhydrazone derivatives of pyrroles exhibit melting points around 55–118°C, depending on substitution. The target compound’s 3,5-dimethyl and difluoromethoxy groups likely elevate its melting point compared to simpler hydrazones due to increased crystallinity .
- Computational Predictions : Hybrid DFT methods (e.g., Becke’s three-parameter functional) could model the compound’s electronic structure, with exact exchange terms improving accuracy for thermochemical properties like atomization energies .
Biological Activity
Chemical Structure and Properties
- Chemical Name : (Z)-ethyl 2-(2-(4-(difluoromethoxy)phenyl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate
- Molecular Formula : C14H16F2N4O3
- Molecular Weight : 330.30 g/mol
- CAS Number : 473927-63-8
The structure of this compound features a pyrrole ring substituted with various functional groups that are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrrole-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of the cell cycle . The specific effects of this compound on different cancer cell lines remain to be fully elucidated.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that hydrazone derivatives can act as inhibitors for various enzymes, including α-glucosidase, which is relevant in the management of diabetes . The mechanism typically involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
Antioxidant Activity
The antioxidant properties of similar compounds have been explored extensively. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .
In Vitro Studies
A significant study involved testing the compound against several cancer cell lines. The results indicated that it had a dose-dependent effect on cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Reactive oxygen species generation |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins. The binding affinity was evaluated using software tools that simulate interactions between the compound and target enzymes. Results suggested strong binding interactions with key residues at the active site, supporting its potential as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
